molecular formula C10H16CuK2N2O8+2 B12709903 Dipotassium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')cuprate(2-) CAS No. 74181-84-3

Dipotassium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')cuprate(2-)

Cat. No.: B12709903
CAS No.: 74181-84-3
M. Wt: 433.99 g/mol
InChI Key: WRNZTMJTYZATKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-): is a complex compound that features a central copper ion coordinated by an ethylenebis(carboxymethyl)glycinato ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) typically involves the reaction of copper salts with ethylenebis(carboxymethyl)glycine in the presence of potassium ions. The reaction is carried out under controlled conditions to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) can undergo various chemical reactions, including:

    Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.

    Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, phosphines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state copper complexes, while reduction may yield lower oxidation state complexes.

Scientific Research Applications

Chemistry

In chemistry, Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique coordination environment makes it an effective catalyst for these reactions.

Biology

In biological research, this compound is studied for its potential role in enzyme mimetics and as a model compound for copper-containing enzymes. Its ability to mimic the active sites of certain enzymes makes it valuable for understanding enzyme mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases where copper plays a crucial role.

Industry

In industrial applications, Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) involves its interaction with molecular targets and pathways. The copper ion in the compound can participate in redox reactions, which are crucial for its catalytic activity. The ethylenebis(carboxymethyl)glycinato ligand provides stability to the complex and facilitates its interaction with substrates.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)palladate(2-)
  • Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)nickelate(2-)

Uniqueness

Compared to similar compounds, Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) is unique due to the presence of the copper ion, which imparts distinct redox properties and catalytic activity. The specific coordination environment around the copper ion also contributes to its unique reactivity and stability.

Properties

CAS No.

74181-84-3

Molecular Formula

C10H16CuK2N2O8+2

Molecular Weight

433.99 g/mol

IUPAC Name

dipotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;copper

InChI

InChI=1S/C10H16N2O8.Cu.2K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1

InChI Key

WRNZTMJTYZATKJ-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K+].[K+].[Cu]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.